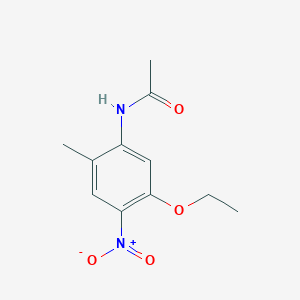
Acetamide, N-(5-ethoxy-2-methyl-4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(5-ethoxy-2-methyl-4-nitrophenyl)- is an organic compound with the molecular formula C11H14N2O4 It is a derivative of acetamide, where the acetamide group is substituted with a 5-ethoxy-2-methyl-4-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(5-ethoxy-2-methyl-4-nitrophenyl)- typically involves the reaction of 5-ethoxy-2-methyl-4-nitroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 5-ethoxy-2-methyl-4-nitroaniline and acetic anhydride.
Reaction Conditions: The reaction is usually conducted in the presence of a catalyst such as pyridine, at a temperature range of 50-70°C.
Product Isolation: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(5-ethoxy-2-methyl-4-nitrophenyl)- can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(5-ethoxy-2-methyl-4-nitrophenyl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as halides or amines, often in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 5-ethoxy-2-methyl-4-aminophenylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-ethoxy-2-methyl-4-nitrobenzoic acid and ammonia.
Aplicaciones Científicas De Investigación
Acetamide, N-(5-ethoxy-2-methyl-4-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(5-ethoxy-2-methyl-4-nitrophenyl)- is primarily based on its ability to interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The molecular targets and pathways involved in its action are still under investigation, but it is believed to affect enzyme activity and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-(4-nitrophenyl): Similar structure but lacks the ethoxy and methyl groups.
N-(4-ethoxy-2-nitrophenyl)acetamide: Similar structure but lacks the methyl group.
N-(4-methyl-2-nitrophenyl)acetamide: Similar structure but lacks the ethoxy group.
Uniqueness
Acetamide, N-(5-ethoxy-2-methyl-4-nitrophenyl)- is unique due to the presence of both ethoxy and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs.
Propiedades
Número CAS |
361162-91-6 |
|---|---|
Fórmula molecular |
C11H14N2O4 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
N-(5-ethoxy-2-methyl-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C11H14N2O4/c1-4-17-11-6-9(12-8(3)14)7(2)5-10(11)13(15)16/h5-6H,4H2,1-3H3,(H,12,14) |
Clave InChI |
GSHLQFIKUFARRT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C(=C1)NC(=O)C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


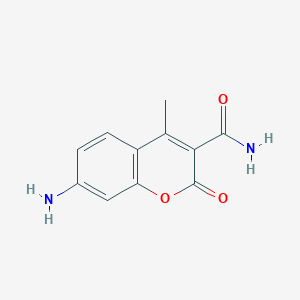


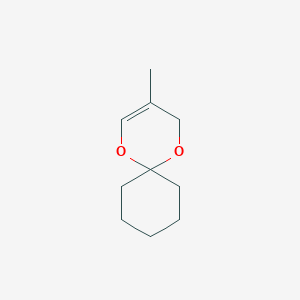
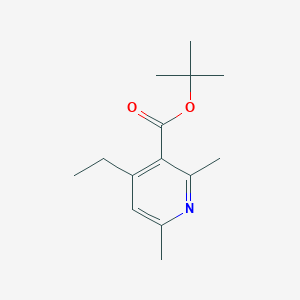
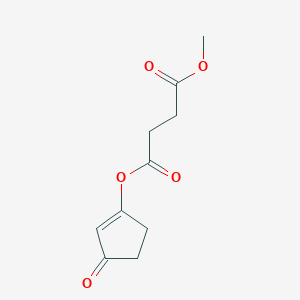
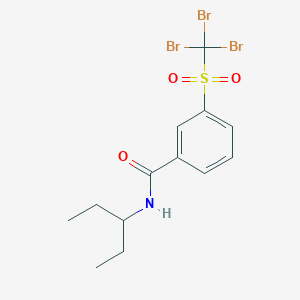
![1-Methyl-13-oxabicyclo[10.1.0]tridecane](/img/structure/B14236067.png)
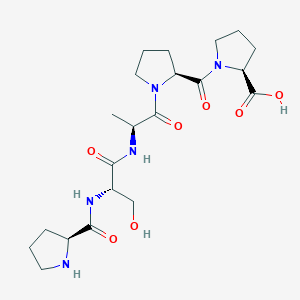
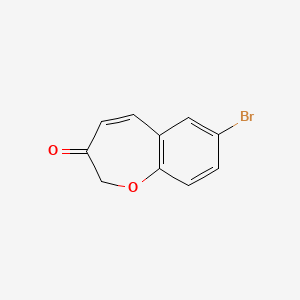
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B14236100.png)
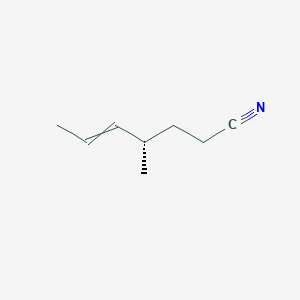
![Octanamide, N-[2-(hydroxyamino)-2-methylpropyl]-](/img/structure/B14236125.png)

